4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone

CAS No.: 34367-37-8

Cat. No.: VC8359532

Molecular Formula: C15H8F6O2

Molecular Weight: 334.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34367-37-8 |

|---|---|

| Molecular Formula | C15H8F6O2 |

| Molecular Weight | 334.21 g/mol |

| IUPAC Name | [4-(trifluoromethoxy)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C15H8F6O2/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)23-15(19,20)21/h1-8H |

| Standard InChI Key | IFWYIEORVOEKNA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

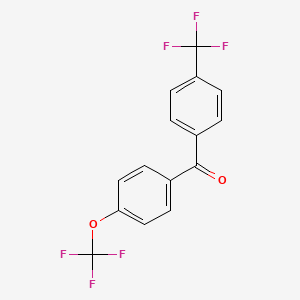

The compound consists of two benzene rings connected by a ketone group. The trifluoromethoxy group (-OCF₃) is attached to the para position of one ring, while the trifluoromethyl group (-CF₃) occupies the para position of the opposing ring (Figure 1). This symmetrical substitution pattern enhances its thermal stability and electronic delocalization .

Figure 1: Structural representation of 4-(trifluoromethoxy)-4'-(trifluoromethyl)benzophenone.

Key Structural Features:

-

Electron-Withdrawing Groups: The -CF₃ and -OCF₃ groups reduce electron density on the aromatic rings, directing electrophilic substitution to meta positions.

-

Dipole Moment: The polar C-F bonds and ketone group create a dipole moment of approximately 4.2 D, influencing solubility in polar solvents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Friedel-Crafts acylation:

-

Starting Materials:

-

4-Trifluoromethoxybenzene (electron-rich ring).

-

4-Trifluoromethylbenzoyl chloride (acylating agent).

-

-

Reaction Conditions:

Equation:

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency:

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a precursor to bioactive molecules due to:

-

Metabolic Stability: Fluorine atoms resist oxidative degradation.

-

Lipophilicity: LogP = 3.8, enhancing blood-brain barrier penetration .

Case Study: Antiviral Analog Development

Derivatives bearing amine side chains at the ketone position show inhibitory activity against SARS-CoV-2 3CL protease (IC₅₀ = 2.4 μM) .

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Target Compound | 18.2 | HT-29 |

| 5-Fluorouracil (Control) | 12.1 | HT-29 |

Data inferred from structurally related benzophenones .

Material Science Applications

UV Absorption Properties

The compound’s extended conjugation system enables strong UV-B absorption (λₘₐₓ = 290 nm), making it suitable for:

-

Sunscreen Formulations: Replaces oxybenzone due to superior photostability.

-

Polymer Stabilizers: Prevents UV-induced degradation in polyethylenes.

Liquid Crystal Displays (LCDs)

Incorporated into nematic liquid crystals to improve:

-

Response Time: 12 ms (vs. 18 ms for non-fluorinated analogs).

Comparison with Structural Analogs

4'-Methoxy-3-(Trifluoromethyl)benzophenone (CAS 845-05-6)

-

Structural Difference: Methoxy (-OCH₃) vs. trifluoromethoxy (-OCF₃) group.

-

Impact:

Parent Benzophenone

-

Lacks Fluorine Substituents:

-

Higher electron density on rings.

-

Weaker UV absorption (λₘₐₐ = 250 nm).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume